
Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-2-oxopyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyrrolidinyl acetates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is primarily investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features enable it to serve as an important building block in the development of novel pharmaceuticals.
Inhibitors of H-PGDS
One notable application is its use in developing inhibitors of human prostaglandin D synthase (H-PGDS), which is implicated in various inflammatory and degenerative diseases. Research indicates that compounds derived from this structure may inhibit H-PGDS effectively, presenting therapeutic benefits for conditions such as:
- Muscular Dystrophy
- Asthma
- Chronic Obstructive Pulmonary Disease
- Rheumatoid Arthritis
These inhibitors can potentially modify disease progression and alleviate symptoms by targeting the pathways associated with H-PGDS activity .
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's potential efficacy against several diseases. For instance, studies have indicated that derivatives of this compound exhibit selective activity against certain pathogens, making them candidates for further development as therapeutic agents.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of related compounds, suggesting that they could be effective against resistant strains of bacteria and parasites. For example, studies on similar oxopyrrolidine derivatives have shown promising results in inhibiting Mycobacterium tuberculosis, indicating a potential pathway for treating tuberculosis .
Case Studies and Experimental Findings
Several case studies have been documented to illustrate the efficacy and safety profiles of compounds related to this compound.
Study | Findings | Application |
---|---|---|
Study on H-PGDS Inhibition | Demonstrated significant reduction in muscle injury recovery time in animal models through H-PGDS inhibition | Treatment for muscular dystrophy and muscle injuries |
Antimicrobial Efficacy Assessment | Showed high selectivity and potency against Mycobacterium tuberculosis | Potential treatment for tuberculosis |
In Vivo Activity Studies | Compounds exhibited favorable pharmacokinetic profiles with low toxicity | Development of new therapeutic agents |
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation . These reactions enable the compound to modify biological molecules and pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and shares similar reactivity.
3-bromo-2-oxopyrrolidine: A precursor in the synthesis of tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate.
Uniqueness
This compound is unique due to its combination of a tert-butyl ester group and a brominated pyrrolidinone ring, which imparts distinct reactivity and versatility in synthetic applications .
Activité Biologique
Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
The compound features a tert-butyl group, a bromo substituent, and a pyrrolidine moiety, which are significant for its biological interactions.
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV. For instance, ketone-based covalent inhibitors have shown promising antiviral activity against coronavirus proteases, suggesting that derivatives of this compound might exhibit similar properties due to structural similarities in their mechanisms of action .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the bromo group is hypothesized to enhance binding affinity to biological targets by facilitating interactions through halogen bonding or increasing lipophilicity.
Table 1: Summary of SAR Findings
Case Study 1: Inhibition of Viral Proteases
A study investigated the inhibition of SARS-CoV proteases using various ketone-based compounds. The findings indicated that modifications to the pyrrolidine ring could lead to enhanced inhibitory effects. This suggests that this compound could be further evaluated for similar antiviral applications .
Case Study 2: Antitubercular Activity
In another research effort focused on tuberculosis, compounds targeting Pks13 were screened for their efficacy. Compounds with structural similarities to this compound demonstrated promising results with minimal cytotoxicity, indicating a favorable therapeutic index .
Propriétés
IUPAC Name |
tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDMIFCTNAVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(C1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178946-66-2 | |
Record name | tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.